

Spectroscopic Characterization of Methyl 3,5-Dinitrobenzoate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 3,5-dinitrobenzoate	
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Introduction

Methyl 3,5-dinitrobenzoate is a chemical compound with the formula C₈H₆N₂O₆.[1] It serves as a key intermediate in various synthetic pathways and is of significant interest in the fields of medicinal chemistry and materials science. An unambiguous characterization of this molecule is paramount for its application in research and development. This guide provides an in-depth overview of the spectroscopic properties of **methyl 3,5-dinitrobenzoate**, offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Furthermore, detailed experimental protocols for its synthesis and spectroscopic analysis are provided to ensure reproducibility and accuracy in laboratory settings.

Experimental Protocols Synthesis of Methyl 3,5-Dinitrobenzoate via Fischer Esterification

Methyl 3,5-dinitrobenzoate can be effectively synthesized by the acid-catalyzed esterification of 3,5-dinitrobenzoic acid with methanol. This reaction, known as Fischer esterification, is a reliable method for producing high-purity esters.

Materials:



- 3,5-Dinitrobenzoic acid
- Anhydrous methanol (MeOH)
- Concentrated sulfuric acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)
- 0.6 M aqueous sodium bicarbonate (NaHCO₃) solution
- · Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottomed flask
- Reflux condenser
- Separatory funnel
- Beakers and other standard laboratory glassware

Procedure:

- In a 100-mL round-bottomed flask, combine 3,5-dinitrobenzoic acid (e.g., 5.0 g) and anhydrous methanol (e.g., 20 mL).
- With caution, slowly add concentrated sulfuric acid (e.g., 2 mL) to the mixture while swirling.
- Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for approximately 45-60 minutes.[2][3]
- After the reflux period, allow the reaction mixture to cool to room temperature.
- Transfer the cooled solution to a separatory funnel containing 50 mL of water.
- Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.



- Extract the product into the dichloromethane layer by shaking the funnel, making sure to vent frequently.
- Separate the organic layer (bottom layer) and wash it sequentially with 25 mL of water, 25 mL of 0.6 M aqueous sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution), and finally with 25 mL of saturated sodium chloride solution.[3]
- Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude **methyl 3,5-dinitrobenzoate**.
- The crude product can be further purified by recrystallization from methanol to obtain a white to off-white solid.[2]

Spectroscopic Characterization

Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing the Attenuated Total Reflectance (ATR) or KBr pellet method. For the ATR method, a small quantity of the solid is placed on the diamond crystal, and pressure is applied before acquiring the spectrum. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded over a standard range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz). A sample of **methyl 3,5-dinitrobenzoate** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The analysis is typically performed using Electron Ionization (EI) at 70 eV. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Data Presentation



The spectroscopic data for **methyl 3,5-dinitrobenzoate** are summarized in the following tables for ease of reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H Stretch
~1730	Strong	C=O (Ester) Stretch
~1630	Medium	Aromatic C=C Stretch
~1540	Strong	Asymmetric NO ₂ Stretch
~1345	Strong	Symmetric NO ₂ Stretch
~1280	Strong	C-O (Ester) Stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
9.25	t (J ≈ 2.0 Hz)	1H	H-4
9.15	d (J ≈ 2.0 Hz)	2H	H-2, H-6
4.05	S	3H	-OCH₃

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl3)



Chemical Shift (δ, ppm)	Assignment
163.5	C=O (Ester)
148.8	C-3, C-5
134.2	C-1
129.5	C-2, C-6
122.0	C-4
53.5	-OCH₃

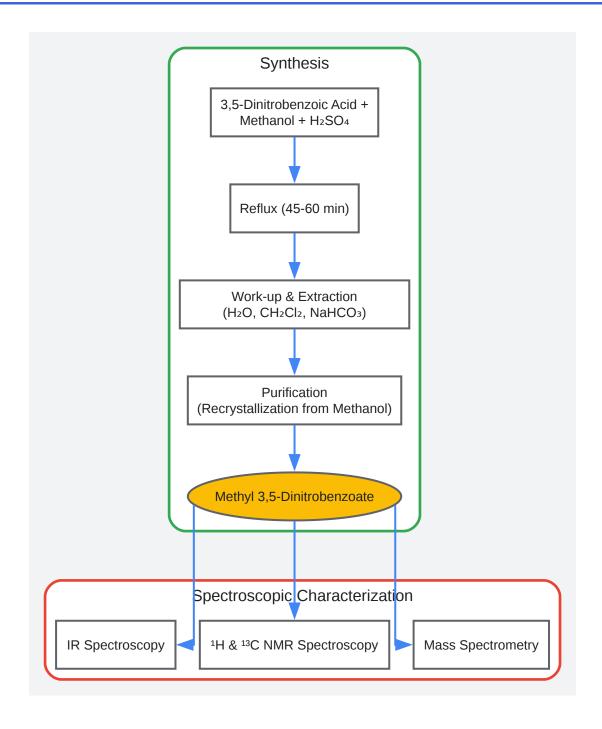
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity	Assignment
226	Moderate	[M] ⁺ (Molecular Ion)
195	High	[M - OCH₃] ⁺
167	Moderate	[M - NO ₂ - O] ⁺
149	Low	[M - NO ₂ - NO ₂] ⁺
103	Moderate	[C ₆ H ₃ O] ⁺
75	High	[C ₆ H ₃]+

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of **methyl 3,5-dinitrobenzoate**, as well as the correlation between its molecular structure and key spectroscopic signals.





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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **methyl 3,5-dinitrobenzoate**.

Caption: Molecular structure of **methyl 3,5-dinitrobenzoate** and its key spectroscopic correlations.



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